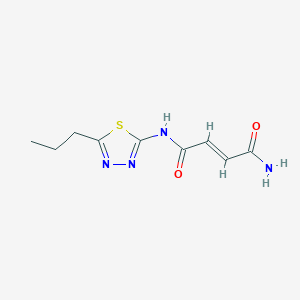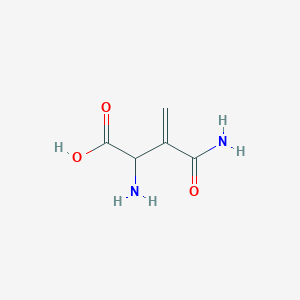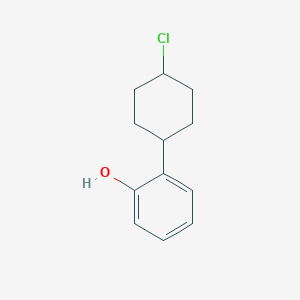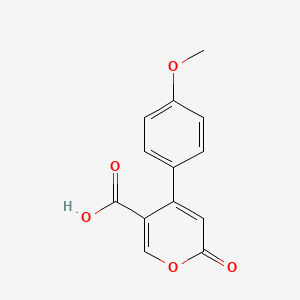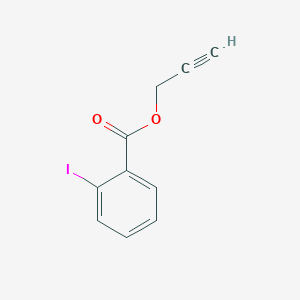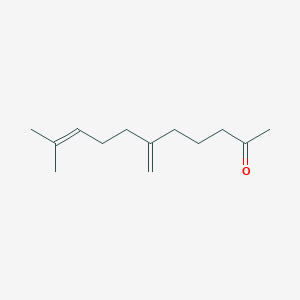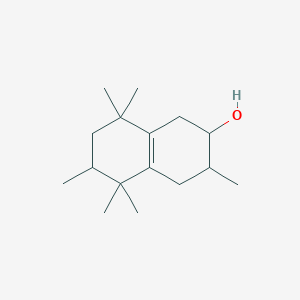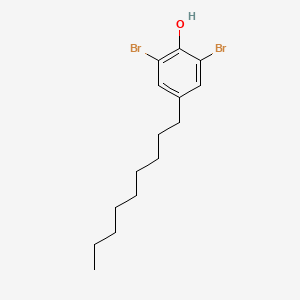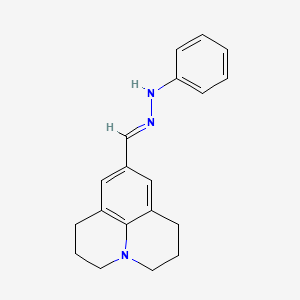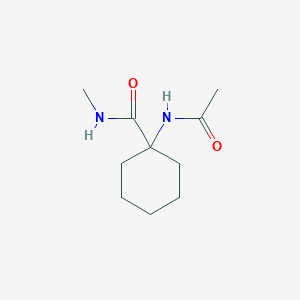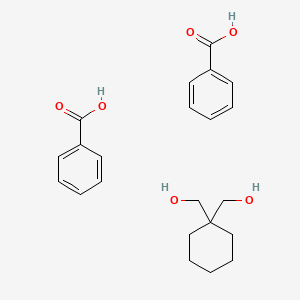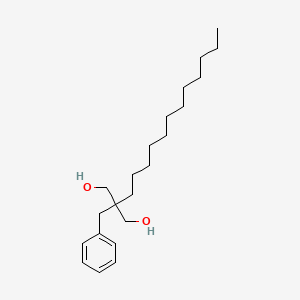
2-Benzyl-2-dodecylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-dodecylpropane-1,3-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a propane backbone, with a benzyl group and a dodecyl group as substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-dodecylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with dodecyl magnesium bromide, followed by the addition of formaldehyde and subsequent reduction to yield the desired diol . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2-dodecylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
2-Benzyl-2-dodecylpropane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-dodecylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the benzyl and dodecyl groups can interact with hydrophobic regions of proteins and membranes, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-2-ethylpropane-1,3-diol
- 2-Benzyloxy-1,3-propanediol
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
Uniqueness
2-Benzyl-2-dodecylpropane-1,3-diol is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This feature enhances its solubility in non-polar solvents and its ability to interact with hydrophobic biomolecules, making it particularly useful in applications requiring amphiphilic properties .
Propriétés
Numéro CAS |
106868-11-5 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-benzyl-2-dodecylpropane-1,3-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-14-17-22(19-23,20-24)18-21-15-12-11-13-16-21/h11-13,15-16,23-24H,2-10,14,17-20H2,1H3 |
Clé InChI |
JJTVSEZZCMRQGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CC1=CC=CC=C1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



